6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Beschreibung
Eigenschaften
CAS-Nummer |
88796-49-0 |
|---|---|
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
6-amino-1-phenylpyrrolo[3,2-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O/c15-9-6-12-13(17-7-9)11(14(16)19)8-18(12)10-4-2-1-3-5-10/h1-8H,15H2,(H2,16,19) |
InChI-Schlüssel |
LHAXXAIRFDKDKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C3=C2C=C(C=N3)N)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide typically involves multi-step processes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1.1 Mechanism of Action
The compound has been shown to exhibit anticancer properties by acting as an inhibitor of various kinases involved in tumor growth and proliferation. For instance, it has been studied as an inhibitor of the fibroblast growth factor receptor (FGFR), which plays a crucial role in cancer cell signaling pathways.
1.2 Case Studies
A study by Zhang et al. demonstrated that derivatives of pyrrolo[3,2-b]pyridine, including 6-amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, exhibited potent inhibitory activity against FGFR1 with IC50 values in the nanomolar range. The study also reported antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (mouse breast cancer) cells, showcasing the compound's potential as an anticancer agent .
| Compound | Target | IC50 (nM) | Cell Lines Tested |
|---|---|---|---|
| 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | FGFR1 | 1900 | MDA-MB-231, 4T1 |
Kinase Inhibition
2.1 Targeting Mitotic Kinases
Research has indicated that 6-amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide can inhibit mitotic kinases such as monopolar spindle 1 (MPS1). MPS1 is essential for proper chromosome segregation during cell division, making it a valuable target for cancer therapy.
2.2 Structure-Based Design
The design of this compound was guided by structure-based approaches to optimize its binding affinity and selectivity for MPS1. In vitro studies have shown that it stabilizes an inactive conformation of MPS1, thereby inhibiting its activity effectively .
Pharmacokinetic Properties
3.1 Oral Bioavailability
The pharmacokinetic profile of 6-amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide has been evaluated in preclinical models. It demonstrated favorable oral bioavailability, which is critical for its development as an oral therapeutic agent .
Wirkmechanismus
The mechanism of action of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, this compound can disrupt signaling pathways essential for tumor growth and survival . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Insights
- Substituent Effects: The phenyl group at position 1 in the target compound may enhance lipophilicity and π-π stacking interactions compared to the pyrimidinylmethyl group in AZ7371, which likely improves target binding specificity . The 6-amino group in the target compound contrasts with the 6-methyl group in AZ7371; amino groups often improve solubility but may reduce metabolic stability .
- Biological Activity: The hydroxyethyl-pyrimidinylmethyl derivative (IC50 = 0.032 μM) demonstrates exceptional potency against TB, attributed to its dual substituents optimizing enzyme inhibition (e.g., DprE1) .
Synthesis and Characterization :
Key Research Findings
Anti-Tubercular Activity
- The hydroxyethyl-pyrimidinylmethyl analog (IC50 = 0.032 μM) outperforms other indole derivatives (e.g., IDDB40, IC50 = 0.39 μg/mL), emphasizing the importance of substituent choice on the pyrrolopyridine core .
- AZ7371’s specificity for DprE1, a critical enzyme in mycobacterial cell wall synthesis, suggests that minor structural changes (e.g., methoxy vs. amino groups) can redirect mechanistic pathways .
Physicochemical Properties
- Crystallography : The crystal structure of 3–20 () reveals two independent molecules per unit cell, providing insights into packing interactions that could guide solubility optimization .
Biologische Aktivität
6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, synthesizing data from various studies to present a comprehensive understanding of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide features a pyrrolo[3,2-b]pyridine core with an amino group and a phenyl substituent. This unique structure is believed to contribute to its biological activity, particularly in inhibiting specific molecular targets involved in cancer progression.
1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research has shown that derivatives of pyrrolo[3,2-b]pyridine can act as potent inhibitors of FGFRs. For instance, studies indicated that certain analogues demonstrate significant inhibitory activity against FGFR1 with an IC50 value as low as 1.9 µM . This inhibition is crucial in cancer therapy as FGFRs are often implicated in tumor growth and metastasis.
2. Colchicine-Binding Site Inhibition
Another study focused on the design and synthesis of pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. These compounds exhibited promising anti-proliferative effects against various cancer cell lines . The ability to bind to the colchicine site suggests potential for disrupting microtubule dynamics, which is a common strategy in cancer treatment.
3. Antidiabetic Properties
Emerging evidence also suggests that pyrrolo[3,4-c]pyridine derivatives can enhance insulin sensitivity and glucose uptake in muscle cells. This dual action may provide therapeutic avenues not only in oncology but also in metabolic disorders such as diabetes .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide and its derivatives:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 1.9 | |
| Colchicine-Binding Site Inhibition | Various Cancer Cell Lines | Not specified | |
| Insulin Sensitivity Enhancement | Muscle Cells | Not specified |
Case Study 1: FGFR Inhibition
In a study evaluating the efficacy of various pyrrolo derivatives against FGFRs, it was found that modifications to the phenyl ring significantly enhanced binding affinity and selectivity towards FGFR1. The introduction of larger substituents was observed to improve hydrophobic interactions within the receptor's binding pocket, leading to increased inhibitory potency .
Case Study 2: Anticancer Activity
Another investigation reported on the anticancer properties of pyrrolo derivatives against Hep3B liver cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively. The study highlighted specific structural features that contributed to their potency against different cancer cell lines .
Q & A
What are the recommended synthetic routes for 6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide?
Level : Basic
Answer :
The synthesis of this compound typically involves cyclization or condensation reactions. For example:
- Cyclization : Reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) can yield the pyrrolopyridine core .
- Functionalization : Subsequent modifications, such as introducing phenyl groups at position 1 and carboxamide at position 3, require coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the final product .
How is the biological activity of this compound typically assessed in preliminary studies?
Level : Basic
Answer :
Initial biological evaluation focuses on enzyme inhibition assays and cell-based models :
- ACC1 Inhibition : Measure IC₅₀ values using recombinant ACC1 enzyme and malonyl-CoA production as a readout .
- Antimicrobial Activity : For DprE1 inhibition (relevant to tuberculosis), use mycobacterial growth inhibition assays in Mycobacterium smegmatis .
- Cytotoxicity : Screen against human cell lines (e.g., HEK293) to assess selectivity indices .
How can structural modifications improve the pharmacokinetic profile of this compound?
Level : Advanced
Answer :
Key strategies include:
- Bioisosteric Replacement : Replace the phenyl group with isopropyl (as in compound 25, ) to enhance metabolic stability and oral bioavailability .
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) at the pyrrolopyridine core to improve aqueous solubility .
- Reducing Plasma Protein Binding : Modify the carboxamide group to decrease non-specific binding, as seen in spiro-pentacylamide derivatives .
What analytical techniques are critical for resolving contradictory data in biological assays?
Level : Advanced
Answer :
Contradictions (e.g., high in vitro potency vs. poor in vivo efficacy) require:
- X-ray Crystallography : Resolve binding modes to ACC1 or DprE1 and identify steric clashes or suboptimal interactions .
- Metabolite Profiling : Use LC-MS to detect rapid hepatic metabolism that may explain poor bioavailability .
- Molecular Dynamics Simulations : Validate target engagement by simulating ligand-receptor interactions under physiological conditions .
What strategies address selectivity issues between ACC1 and ACC2 isoforms?
Level : Advanced
Answer :
To achieve isoform selectivity:
- Structural Analysis : Compare ACC1/2 binding pockets using homology modeling. For example, ACC1 has a deeper hydrophobic cleft that accommodates bulkier substituents .
- Selective Substituents : Introduce methyl or trifluoromethyl groups at position 1 of the pyrrolopyridine ring to exploit ACC1-specific van der Waals interactions .
- Functional Assays : Use isoform-specific siRNA knockdowns in hepatocytes (ACC2) vs. cancer cells (ACC1) to validate selectivity .
How to design experiments to confirm the compound's mechanism of action?
Level : Advanced
Answer :
A multi-tiered approach is recommended:
- Enzyme Kinetics : Perform steady-state inhibition assays to determine and mode of inhibition (competitive/non-competitive) .
- Gene Knockout Models : Use CRISPR-Cas9 to delete ACC1 in cancer cells and observe rescue effects on lipid biosynthesis .
- Biomarker Analysis : Quantify downstream metabolites (e.g., malonyl-CoA for ACC1) via LC-MS in treated vs. untreated systems .
How to optimize experimental protocols for reproducibility?
Level : Advanced
Answer :
- Standardized Conditions : Use fixed reaction temperatures (e.g., 80°C for cyclization) and inert atmospheres (N₂/Ar) to minimize side reactions .
- Quality Control : Validate synthetic intermediates via -NMR and HRMS before proceeding to subsequent steps .
- Inter-lab Validation : Share protocols with collaborators to cross-verify biological activity (e.g., IC₅₀ values within ±10% variation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
